molecular formula C11H6BrN B599559 2-Bromonaphthalene-1-carbonitrile CAS No. 138887-02-2

2-Bromonaphthalene-1-carbonitrile

Cat. No. B599559
M. Wt: 232.08
InChI Key: PWQXTGXNSBDWEZ-UHFFFAOYSA-N
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Description

2-Bromonaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6BrN . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles, including 2-Bromonaphthalene-1-carbonitrile, has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The synthesis involves a Sandmeyer reaction, which is a chemical reaction used to synthesize aryl halides from aryl diazonium salts .


Molecular Structure Analysis

The molecular structure of 2-Bromonaphthalene-1-carbonitrile is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals that overlap to form the two π bonds in the triple bond .


Chemical Reactions Analysis

The key intermediate triazine in the synthesis of 2-Bromonaphthalene-1-carbonitrile was prepared by diazotisation of the commercially available naphthalene-1,8-diamine with isoamyl nitrite in acetic acid and ethanol . The final step was a Sandmeyer reaction with the intermediate, which gave 2-Bromonaphthalene-1-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromonaphthalene-1-carbonitrile include a molecular weight of 232.08 . The presence of an electronegative nitrogen causes nitriles to be very polar molecules, which means that nitriles tend to have higher boiling points than molecules of a similar size .

Safety And Hazards

2-Bromonaphthalene-1-carbonitrile is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, avoid dust formation, and avoid ingestion and inhalation when handling this chemical .

Future Directions

The synthesis of 2-Bromonaphthalene-1-carbonitrile and its derivatives is of interest in the development of organic semiconductor materials . The bromides of naphthalene, such as 2-bromonaphthalene, are easily and commercially available, which is conducive to future industrialization .

properties

IUPAC Name

2-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQXTGXNSBDWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704774
Record name 2-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromonaphthalene-1-carbonitrile

CAS RN

138887-02-2
Record name 2-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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